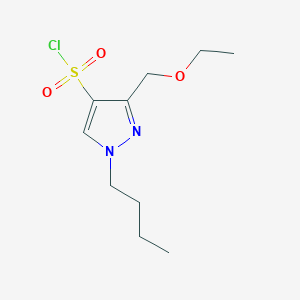

![molecular formula C28H34N6O4 B2525166 2-(2-((3,4-二甲苯基)氨基)-2-氧代乙基)-N,4-二异丁基-1,5-二氧代-1,2,4,5-四氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1223785-66-7](/img/structure/B2525166.png)

2-(2-((3,4-二甲苯基)氨基)-2-氧代乙基)-N,4-二异丁基-1,5-二氧代-1,2,4,5-四氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

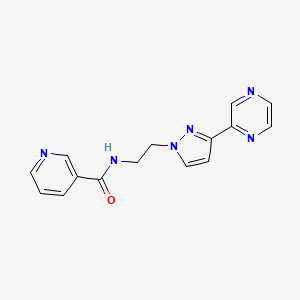

The compound , "2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide," is a complex molecule that likely exhibits a range of biological activities. The core structure of this compound is based on the [1,2,4]triazolo[4,3-a]quinazoline scaffold, which is known to be a versatile moiety in medicinal chemistry. Compounds with this core have been studied for their potential as adenosine receptor antagonists, which could have implications in various therapeutic areas including depression, neurodegenerative diseases, and cancer .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]quinazoline derivatives typically involves the construction of the quinazoline ring followed by the introduction of the triazole moiety. For instance, the synthesis of 2-amino[1,2,4]triazolo[1,5-c]quinazolines as adenosine receptor antagonists involved strategic functionalization of the core structure to access a broad range of derivatives . Similarly, the synthesis of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines required careful manipulation of substituents to achieve potent biological activity . These synthetic strategies could be adapted to synthesize the compound , with specific attention to the introduction of the diisobutyl and carboxamide groups.

Molecular Structure Analysis

The molecular structure of the compound includes several key features: a [1,2,4]triazolo[4,3-a]quinazoline core, a 3,4-dimethylphenyl group, and a diisobutyl carboxamide moiety. The presence of these groups suggests that the compound could engage in a variety of interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The molecular structure analysis would focus on how these interactions could influence the binding affinity and selectivity towards adenosine receptors .

Chemical Reactions Analysis

Compounds with the [1,2,4]triazolo[4,3-a]quinazoline scaffold can undergo various chemical reactions. For example, they can react with chlorocarboxylic acid chlorides to give amides, or they can be dehydrogenated to form more aromatic structures . The specific chemical reactions that the compound could undergo would depend on the reactivity of the functional groups present and the conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple aromatic rings suggests it would likely have a high degree of planarity, which could affect its solubility and permeability. The compound's ability to form hydrogen bonds due to the presence of the carboxamide group could also influence its solubility in aqueous environments. Additionally, the lipophilic diisobutyl groups could enhance membrane permeability, which is important for the compound's bioavailability .

科学研究应用

合成与化学反应性

相关化合物的研究重点在于复杂分子的合成和化学反应性,包括三唑并喹唑啉及其衍生物。例如,已经开发出喹唑啉和三唑并喹唑啉化合物的合成新途径,这对探索它们的生物活性至关重要。这些方法通常涉及与邻氨基苯甲酰胺、异氰酸酯和其他关键中间体的反应,从而形成结构多样的杂环(J. Chern 等人,1988 年)。此类合成策略能够制备具有潜在治疗应用的化合物。

计算预测和生物活性

三唑并喹唑啉衍生物的研究还包括计算方法来预测其生物活性。例如,一项综合研究利用计算机预测模型来探索三唑并喹唑啉甲酰胺的潜在生物活性。这项研究重点介绍了这些化合物作为抗神经病药物的前景,可能有助于治疗男性生殖和勃起功能障碍(S. Danylchenko 等人,2016 年)。此类预测对于指导对这些化合物的进一步实验研究非常宝贵。

分子重排和新型杂环

对三唑并喹唑啉化合物反应性的研究导致了有趣的分子重排的发现和新型杂环的合成。这些研究提供了对三唑并喹唑啉复杂化学性质的见解,并为开发具有独特性质和潜在应用的化合物开辟了新途径(Derek L. Crabb 等人,1999 年)。

抗菌和抗肿瘤应用

已经评估了几种三唑并喹唑啉衍生物的抗菌和抗肿瘤活性。对这些化合物的研究证明了有希望的生物活性,使它们成为开发新治疗剂的潜在候选物(N. Pokhodylo 等人,2021 年)。这些研究对于发现新药和理解化学结构与生物活性之间的关系至关重要。

未来方向

属性

IUPAC Name |

2-[2-(3,4-dimethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O4/c1-16(2)13-29-25(36)20-8-10-22-23(12-20)34-27(32(26(22)37)14-17(3)4)31-33(28(34)38)15-24(35)30-21-9-7-18(5)19(6)11-21/h7-12,16-17H,13-15H2,1-6H3,(H,29,36)(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKWOVIZJPEGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)

![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)

![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)

![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine](/img/structure/B2525105.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)